4-tert-butyl-N-(3-chlorophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMBUUVZCJOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231646 | |
| Record name | N-(3-Chlorophenyl)-4-(1,1-dimethylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129488-45-5 | |
| Record name | N-(3-Chlorophenyl)-4-(1,1-dimethylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-4-(1,1-dimethylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Tert Butyl N 3 Chlorophenyl Benzamide and Analogous Structures
Established Synthetic Routes for Benzamide (B126) Formation
Traditional methods for creating benzamide structures have been the cornerstone of organic synthesis for many years. These routes are well-documented and widely practiced due to their reliability and straightforward nature.
The reaction between an acid chloride and an amine is a fundamental and highly efficient method for amide bond formation. researchgate.net This approach is characterized by the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine. In the context of synthesizing 4-tert-butyl-N-(3-chlorophenyl)benzamide, this would involve the reaction of 4-tert-butylbenzoyl chloride with 3-chloroaniline. slideshare.netglobalconference.info
The general procedure involves dissolving the acid chloride in a suitable solvent, followed by the addition of the amine. hud.ac.uk A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct that is formed during the reaction. hud.ac.uk The reaction is typically exothermic and may require cooling to control the reaction rate. globalconference.info Solvents commonly used for this type of reaction include dichloromethane (B109758) and dimethylformamide. rsc.org However, recent studies have explored more environmentally friendly solvents like Cyrene™, a bio-based alternative. hud.ac.ukrsc.org
This classical acylation is applicable to a wide range of amines, including primary and secondary amines, and various acid chlorides. researchgate.netslideshare.net The yields for these reactions are generally good to excellent. hud.ac.uk For instance, the reaction of 4-fluorobenzoyl chloride with various amines such as pyrrolidine, aniline, and benzylamine (B48309) in the presence of triethylamine has been shown to produce the corresponding amides in good yields. hud.ac.uk
Table 1: Examples of Classical Acylation Reactions for Benzamide Synthesis
| Acid Chloride | Amine | Base | Solvent | Product | Yield | Reference |
| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | Cyrene™ | N-(4-Fluorobenzoyl)pyrrolidine | Good | hud.ac.uk |
| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | 4-Fluoro-N-phenylbenzamide | Good | hud.ac.uk |
| 4-Fluorobenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | N-Benzyl-4-fluorobenzamide | Good | hud.ac.uk |
| Benzoyl chloride | Ammonia | - | - | Benzamide | - | slideshare.netglobalconference.info |
Direct condensation of a carboxylic acid with an amine presents a more atom-economical approach to amide synthesis, as the only byproduct is water. nih.govacs.org However, this reaction is not spontaneous and typically requires a coupling agent or harsh conditions to proceed efficiently. hepatochem.com For the synthesis of this compound, this method would involve the direct reaction of 4-tert-butylbenzoic acid and 3-chloroaniline.
A variety of coupling reagents have been developed to facilitate this transformation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. hepatochem.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts. hepatochem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with these coupling agents to suppress side reactions and minimize racemization, particularly in peptide synthesis. hepatochem.com
Recent advancements have focused on developing more efficient and environmentally benign catalysts for direct amidation. Boron-based reagents, such as boric acid and tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃), have shown promise as effective catalysts. nih.govacs.orgsciepub.com For example, B(OCH₂CF₃)₃ has been successfully used for the amidation of a wide range of carboxylic acids and amines, often allowing for simple product purification without the need for aqueous workup or chromatography. nih.govacs.org Zirconium tetrachloride (ZrCl₄) has also been identified as a catalyst for this transformation. rsc.org
Hydrothermal synthesis, which utilizes high-temperature water as the reaction medium, has also been explored for the direct condensation of carboxylic acids and amines without the need for a catalyst. sci-hub.se This method has demonstrated the formation of various amides with yields up to 90% over several hours. sci-hub.se
Table 2: Reagents and Conditions for Direct Condensation
| Carboxylic Acid | Amine | Coupling Agent/Catalyst | Conditions | Product | Reference |
| Benzoic Acid | Benzylamine | Boric Acid (10 mol%) | Toluene, reflux | N-Benzylbenzamide | sciepub.com |
| Various | Various | B(OCH₂CF₃)₃ | MeCN, 80°C | Various Amides | nih.govacs.org |
| Benzoic Acid | Benzylamine | ZrCl₄ (10 mol%) | p-xylene, reflux | N-Benzylbenzamide | rsc.org |
| Various | Various | - | Hydrothermal (250°C) | Various Amides | sci-hub.se |
Advanced Synthetic Strategies
In addition to established routes, modern organic synthesis has introduced advanced strategies that offer improvements in terms of efficiency, selectivity, and environmental impact.
Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds, including the synthesis of amides. The Ullmann condensation, a classic copper-promoted reaction, traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgresearchgate.net While historically requiring harsh conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed systems. wikipedia.orgnih.govmdpi.com
In the context of benzamide synthesis, copper catalysis can be applied to the coupling of an aryl halide with an amide. For instance, the synthesis of N-aryl benzamides can be achieved through the copper-catalyzed reaction of an aryl halide with a primary or secondary amide. These reactions often utilize a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand. nih.gov The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. Various ligands, including diamines and acylhydrazines, have been successfully employed. nih.gov
Copper catalysts are also effective in the amidation of C-H bonds. acs.orgorganic-chemistry.orgacs.orgnih.gov This approach allows for the direct functionalization of a C-H bond with an amide group, offering a highly atom-economical route to amide synthesis. For example, copper-catalyzed amidation of unactivated alkanes with benzamides has been reported to form N-alkyl amides in high yields. acs.org Similarly, the amidation of allylic and benzylic C-H bonds with sulfonamides can be achieved using a copper catalyst. organic-chemistry.org
Table 3: Examples of Copper-Catalyzed Amidation Reactions
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |
| Aryl Bromide | N-heterocycle | CuI / Acylhydrazine ligand | N-Aryl heterocycle | nih.gov |
| Cyclohexane | Benzamide | CuI / Phenanthroline | N-Cyclohexylbenzamide | acs.org |
| Toluene | p-Toluenesulfonamide | Cu(OTf)₂ / t-BuOOAc | N-Benzyl-p-toluenesulfonamide | organic-chemistry.org |
| Aniline derivative | Alkylamine | Copper catalyst | Ortho-aminated aniline | acs.org |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the synthesis of benzamides, these principles are being applied through various innovative approaches.
Solvent-free synthesis is a key aspect of green chemistry, as it eliminates the environmental impact and cost associated with solvent use and disposal. semanticscholar.orgscience.govresearchgate.net Several methods for benzamide synthesis have been developed that proceed without a solvent. For example, the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid can be carried out by simply heating the triturated mixture. semanticscholar.orgresearchgate.net Another solvent-free approach involves the use of vinyl benzoate (B1203000) for the direct N-benzoylation of amines under activation-free conditions. tandfonline.comtandfonline.com
Microwave-assisted synthesis is another green technology that can significantly accelerate chemical reactions, often leading to higher yields and reduced byproducts. nih.govnih.gov The hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just seven minutes with microwave irradiation. rasayanjournal.co.inyoutube.com Microwave-assisted methods have also been developed for the direct synthesis of amides from carboxylic acids and amines, eliminating the need for a solvent and reducing reaction times. nih.gov Furthermore, microwave irradiation has been successfully employed in the synthesis of benzamide derivatives from less reactive starting materials. researchgate.net
The use of bio-based and recyclable catalysts and solvents is also a significant step towards greener benzamide synthesis. rsc.orgresearchgate.netresearchgate.net For instance, a catalyst prepared from diatomite earth has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a reusable and eco-friendly option. researchgate.net
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. thieme-connect.comnih.gov The synthesis of amides has been successfully adapted to flow chemistry systems. nih.govresearchgate.netrsc.orgthieme-connect.deprolabas.com
Direct amidation of carboxylic acids and amines can be performed in a continuous flow system. rsc.orgrsc.org For example, a solvent-free protocol using a screw reactor has been developed for the continuous synthesis of amides at room temperature, achieving high conversions with short residence times. rsc.org Continuous slurry-flow technology has also been utilized for amide bond formation in water, providing a sustainable and scalable method. acs.org
Flow chemistry is particularly beneficial for reactions involving hazardous intermediates. For instance, the synthesis of secondary amides via a tandem azidation-amidation of anilines has been performed in a continuous flow system, which minimizes the accumulation of potentially explosive aromatic azides. thieme-connect.com This method has been shown to be amenable to multi-gram scale production. thieme-connect.com
Microfluidic reactors, which are a type of flow reactor with micrometer-sized channels, offer precise control over reaction conditions and are well-suited for high-throughput synthesis and optimization. thieme-connect.de The synthesis of amides has been demonstrated in microreactors, allowing for rapid reaction times and efficient screening of reaction conditions. thieme-connect.de
Regioselective and Stereoselective Synthesis of Benzamide Derivatives
The precise control over the spatial arrangement of atoms within a molecule is paramount in medicinal chemistry, as the biological activity of a compound can be highly dependent on its structure. Regioselective and stereoselective syntheses are therefore crucial in the preparation of specific benzamide derivatives.
Regioselective Synthesis: Regioselectivity in the synthesis of substituted benzamides ensures that functional groups are introduced at the desired positions on the aromatic rings. For instance, in the synthesis of functionalized thiophene (B33073) carboxamides, direct lithiation reactions using reagents like n-butyllithium (n-BuLi) have been employed to achieve regioselective functionalization. researchgate.net This approach involves a sequence of lithiation and reaction with electrophiles at specific positions, guided by the directing effects of existing substituents, such as an amide group. researchgate.net A four-step protocol starting from thiophene, for example, has been used to produce a highly substituted N-phenylthiophene-2-carboxamide with excellent regiocontrol. researchgate.net Similarly, copper-catalyzed oxidative azide-olefin cycloaddition reactions provide a method for the regioselective synthesis of 1,4,5‐trisubstituted 1,2,3‐triazole derivatives from α,β‐unsaturated carbonyls, demonstrating a powerful strategy for constructing complex heterocyclic systems with high regioselectivity. researchgate.net
Stereoselective Synthesis: Stereoselectivity is critical when a molecule contains chiral centers or elements, such as atropisomers, where rotation around a single bond is restricted. The stereoselective actions of substituted benzamide drugs have been shown to be significant for their effects on cerebral dopamine (B1211576) mechanisms. nih.gov
Modern synthetic methods have been developed to achieve high stereoselectivity in the formation of related amide structures. For example, a highly stereoselective synthesis of Z-enamides has been developed using vinylbenziodoxolone (VBX) reagents. nih.gov This method involves the stereoselective addition of N-nucleophiles to alkynyl reagents, followed by palladium-catalyzed cross-coupling reactions to produce the desired Z-enamides. nih.govrsc.org The use of a catalytic amount of a base is key to preventing the formation of the thermodynamically more stable ynamide, thus ensuring high Z-selectivity. nih.gov This approach has been successfully applied to the modification of drugs and natural products. nih.gov
| Method | Key Features | Selectivity | Reference |
| Direct Lithiation | Use of n-BuLi for sequential, directed functionalization. | High Regioselectivity | researchgate.net |
| Vinylbenziodoxolone (VBX) Chemistry | Palladium-catalyzed cross-coupling of stable VBX reagents. | High Z-Stereoselectivity | nih.govrsc.org |
Mechanistic Studies of Benzamide Synthesis Reactions
Understanding the reaction mechanisms involved in benzamide synthesis is fundamental for optimizing reaction conditions and extending the scope of these transformations.
One studied mechanism is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H). nih.gov Theoretical calculations and experimental evidence suggest the involvement of a superelectrophilic intermediate, likely a diprotonated species involving protonation at both the guanidine (B92328) and cyano nitrogen atoms. nih.gov The proposed mechanism proceeds through the formation of a C-C bond to create an intermediate which then cleaves to form a protonated benzonitrile. nih.gov Subsequent hydrolysis of the reaction mixture yields the final benzamide product. nih.gov
Another area of mechanistic investigation is the oxidative amidation of benzylamines or benzyl (B1604629) cyanides. Systems such as iodine in combination with tert-butyl hydroperoxide (TBHP) have been used for this transformation. researchgate.net These reactions represent an important class of amide bond formation, often proceeding through pathways that avoid the need for pre-activation of a carboxylic acid. researchgate.net
In the context of biological systems, mechanistic studies of benzamide riboside, an inhibitor of IMP dehydrogenase (IMPDH), have revealed that it is metabolized to its NAD analogue, benzamide adenine (B156593) dinucleotide (BAD). nih.gov This active metabolite is responsible for the inhibition of the IMPDH enzyme. nih.gov Kinetic studies of this inhibition provide insights into the drug's mode of action. nih.gov
Synthesis of Precursors and Derivatized Analogs of this compound
The synthesis of precursors is the foundational step for producing the target molecule, while the creation of derivatized analogs is essential for exploring its chemical space and developing research tools.
The core precursors for this compound are 4-tert-butylbenzoyl chloride and 3-chloroaniline. The synthesis of the benzoyl chloride precursor typically starts from 4-tert-butylbenzoic acid. The synthesis of related precursors, such as 1-tert-butyl-4-chloropiperidine, has been described in detail, with methods developed to efficiently generate the N-tert-butyl group. nih.govresearchgate.net One novel approach involves the reaction of a dimethyliminium salt with methylmagnesium chloride. nih.govresearchgate.net
The United Nations Office on Drugs and Crime (UNODC) has highlighted the importance of controlling precursors for synthetic drugs, such as fentanyl. unodc.org Precursors like tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) are crucial intermediates in various synthetic routes. unodc.orgun.org
Derivatization Strategies for Research Applications
Derivatization involves modifying the core structure of a molecule to study structure-activity relationships (SAR) or to introduce specific functionalities. For N-aryl benzamides, derivatization can be used to create hybrid molecules with enhanced biological activity. mdpi.com For example, N-aryl benzimidazole (B57391) and benzotriazole (B28993) derivatives have been synthesized and linked to other pharmacophores to create hybrid compounds with cytotoxic properties against tumor cells. mdpi.com This strategy of creating bipharmacophoric compounds can lead to agents with improved therapeutic efficacy. mdpi.com
Another derivatization strategy involves palladium-catalyzed reactions to introduce further complexity. For instance, a palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids provides a direct route to N-allylbenzamide derivatives. acs.org
Synthesis of Radiolabeled Benzamide Analogs for Chemical Probes
Radiolabeled compounds are indispensable tools in molecular imaging and drug development. Benzamide analogs are frequently labeled with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) for use as probes in Positron Emission Tomography (PET). nih.govgoogle.comacs.org
Carbon-11 Labeling: A rapid and efficient method for labeling primary benzamides with ¹¹C involves a one-pot procedure using a carbonylative cross-coupling reaction. nih.gov In this method, aryl halides are reacted with [¹¹C]carbon monoxide in the presence of a palladium catalyst to form intermediate electrophilic [¹¹C]aroyl dimethylaminopyridinium salts, which are then converted to the corresponding [¹¹C]benzamides. nih.gov This technique has been successfully used to radiolabel PARP inhibitors for PET imaging studies. nih.gov
Fluorine-18 Labeling: Fluorine-18 is a widely used radioisotope for PET due to its favorable decay characteristics. acs.org The synthesis of ¹⁸F-labeled benzamide analogs often involves nucleophilic substitution reactions where a leaving group is displaced by [¹⁸F]fluoride. google.com These radiotracers, such as fluoroalkoxybenzamide compounds, are designed to bind to specific biological targets like sigma-2 receptors, enabling the imaging of tumors. google.com The synthesis of the non-radioactive precursor molecule is a critical first step, which is then followed by the radiolabeling reaction in the final step to maximize the radiochemical yield given the short half-life of ¹⁸F (109.7 minutes). acs.org
The initial raw material for many carbon-14 (B1195169) labeled syntheses, another important isotope for drug metabolism studies, is [¹⁴C]barium carbonate. wuxiapptec.com This is converted into versatile building blocks like [¹⁴C]potassium cyanide or [¹⁴C]carbon dioxide for incorporation into complex molecules. wuxiapptec.com
| Isotope | Labeling Method | Precursor/Reagent | Application | Reference |
| ¹¹C | Carbonylative Cross-Coupling | [¹¹C]Carbon Monoxide, Aryl Halide | PET Imaging Tracers (e.g., PARP inhibitors) | nih.gov |
| ¹⁸F | Nucleophilic Substitution | [¹⁸F]Fluoride | PET Imaging of Tumors (e.g., Sigma-2 receptor ligands) | google.comacs.org |
| ¹⁴C | Multi-step synthesis from basic building blocks | [¹⁴C]Barium Carbonate | Drug Metabolism and Pharmacokinetic Studies | wuxiapptec.com |
Analytical and Structural Characterization of 4 Tert Butyl N 3 Chlorophenyl Benzamide and Benzamide Derivatives
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the nature of functional groups.
For the ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a singlet at approximately 1.3-1.5 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.0-8.0 ppm. The N-H proton of the amide linkage typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group is expected around 35 ppm, while the methyl carbons of this group would appear around 31 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The carbonyl carbon of the amide group is characteristically deshielded and is anticipated to have a chemical shift in the range of 165-170 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-tert-butyl-N-(3-chlorophenyl)benzamide
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| tert-butyl | ~1.3-1.5 (s, 9H) |
| Aromatic | ~7.0-8.0 (m, 8H) |
| Amide (N-H) | Variable (br s, 1H) |
s = singlet, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| tert-butyl (CH₃) | ~31 |
| tert-butyl (C) | ~35 |
| Aromatic | ~120-140 |
| Carbonyl (C=O) | ~165-170 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, several characteristic absorption bands are expected. A prominent feature in the IR spectrum of benzamides is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is also a strong and characteristic absorption, expected to be observed around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the tert-butyl group will be just below 3000 cm⁻¹. The C-Cl stretching vibration will likely be found in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| C=O (Amide I) | Stretch | 1640-1680 |
| N-H | Bend (Amide II) | 1510-1570 |
| C-N | Stretch | 1200-1300 |
| C-Cl | Stretch | 600-800 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₇H₁₈ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula.
Analysis of the closely related compound, N-(3-chlorophenyl)-4-butyl-benzamide, by the National Institute of Standards and Technology (NIST) provides insight into the expected fragmentation patterns nist.gov. Common fragmentation pathways for benzamides involve cleavage of the amide bond and fragmentation of the alkyl and aromatic substituents.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₁₇H₁₈ClNO⁺ | ~287.11 |
| [M+H]⁺ | C₁₇H₁₉ClNO⁺ | ~288.12 |
| [M+Na]⁺ | C₁₇H₁₈ClNNaO⁺ | ~310.10 |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. Substituted benzamides typically exhibit absorption bands in the UV region due to π-π* and n-π* transitions within the aromatic rings and the carbonyl group researchgate.netnih.govnist.gov. The exact position and intensity of these bands are influenced by the nature and position of the substituents nih.govnist.gov. For this compound, one would expect characteristic absorption maxima related to the benzoyl and chlorophenyl chromophores.
Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of a benzamide (B126) derivative would show characteristic bands for the aromatic ring vibrations, as well as vibrations of the amide and alkyl groups nih.gov.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been specifically reported, the structure of the closely related compound, 4-chloro-N-(3-chlorophenyl)benzamide, provides valuable insights into the expected solid-state conformation and intermolecular interactions.
Table 5: Crystallographic Data for the Analogous Compound 4-chloro-N-(3-chlorophenyl)benzamide
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.8696 (15) |
| b (Å) | 9.7485 (10) |
| c (Å) | 9.8243 (12) |
| β (°) | 90.265 (11) |
| V (ų) | 1232.5 (2) |
| Z | 4 |
Chromatographic Purity Assessment and Isolation Techniques
Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for determining the purity of pharmaceutical compounds and other fine chemicals nih.gov.
HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water would likely provide good separation and allow for the quantification of impurities.
Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds, derivatization may be necessary to increase their volatility jfda-online.comresearchgate.netnih.gov. The purity of this compound could be assessed by GC-MS, which would also provide structural information about any impurities present based on their mass spectra jfda-online.comresearchgate.netnih.gov.
Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By comparing the retention factor (Rf) of the sample to that of a standard, one can quickly gauge its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For benzamide derivatives, reversed-phase HPLC is frequently the method of choice.
A typical HPLC method for the analysis of a benzamide derivative, such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, utilizes a C18 column. nih.gov The separation is achieved using a mobile phase tailored to the analyte's polarity, often a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer. nih.govsielc.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov For instance, a study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide employed a mobile phase of methanol and water (85:15) with UV detection at 254 nm. nih.gov
The versatility of HPLC allows for its application in various stages of research, from monitoring the progress of a reaction to final purity assessment of the synthesized compound. nanobioletters.com The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a satisfactory separation of the target compound from any impurities or starting materials. nih.gov
Table 1: Illustrative HPLC Parameters for Benzamide Derivative Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol:Water (85:15) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Injection Volume | 5 µL | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful chromatographic technique, particularly suited for volatile and thermally stable compounds. While some benzamide derivatives can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. sigmaaldrich.com
A study on the determination of dimethylamine impurity in N,N-dimethylformamide utilized a derivatization reaction with benzoyl chloride to form N,N-dimethylbenzamide, which was then analyzed by GC-MS. nih.gov This approach highlights the utility of derivatization in making analytes more amenable to GC analysis. The choice of stationary phase is critical for achieving good separation. For instance, an Rtx-5 amine column was used for the separation of N,N-dimethylbenzamide. nih.gov
The operating conditions, including the column temperature program, injector temperature, and carrier gas flow rate, are optimized to ensure efficient separation and sharp peaks. google.com For example, a GC method for analyzing amide compounds might involve an initial column temperature of 40°C, ramped up to 280°C, with an injector temperature of 250°C. google.com
Table 2: Example GC Conditions for the Analysis of a Benzamide Derivative
| Parameter | Condition | Source |
|---|---|---|
| Column | Rxi-624sil MS (60m x 0.32mm, 1.8 µm) | google.com |
| Carrier Gas | Helium | google.com |
| Flow Rate | 1.1 mL/min | google.com |
| Injector Temperature | 250 °C | google.com |
| Oven Program | 40 °C (2 min), then 20 °C/min to 280 °C (1 min) | google.com |
Purification Methods (Column Chromatography, Recrystallization)
The synthesis of benzamide derivatives typically yields a crude product that requires purification to remove unreacted starting materials, byproducts, and other impurities. Column chromatography and recrystallization are the most common and effective methods for this purpose.
Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. wikipedia.org For benzamide derivatives, silica gel is a commonly used stationary phase. miamioh.edu The choice of the mobile phase, or eluent, is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC). wikipedia.org A solvent system is selected that provides good separation between the desired product and impurities. The crude product is loaded onto the column, and the eluent is passed through, carrying the components of the mixture at different rates. miamioh.edu Fractions are collected and analyzed to isolate the pure compound.
Recrystallization is a purification technique for solid compounds that relies on differences in solubility. scribd.com The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. scribd.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and toluene are examples of solvents that have been used for the recrystallization of benzamide derivatives. nih.govbeilstein-journals.org The purity of the recrystallized product is often significantly higher than that of the crude material.
Advanced Purity Analysis Methodologies (e.g., Differential Scanning Calorimetry)
Impurity Profiling in Benzamide Research Samples
Impurity profiling is the identification and quantification of all potential impurities in a given sample. This is a critical aspect of chemical research and development, as even small amounts of impurities can significantly affect the properties and activity of a compound. nih.gov
In the context of benzamide research, impurities can arise from various sources, including the starting materials, side reactions during the synthesis, or degradation of the final product. For example, in the synthesis of benzamides from benzoic acids and amines, unreacted starting materials or byproducts from side reactions can be present in the crude product. researchgate.net
A study on benzamide itself demonstrated that the presence of nicotinamide as an impurity could induce a polymorphic transformation, highlighting the profound impact impurities can have on the solid-state properties of a compound. nih.gov The identification of impurities often involves a combination of chromatographic and spectroscopic techniques, such as HPLC-MS and NMR spectroscopy. A thorough understanding of the synthetic route and potential side reactions is essential for effective impurity profiling.
Characterization of Synthetic Intermediates
The synthesis of complex molecules like this compound often proceeds through one or more stable intermediates. The isolation and characterization of these intermediates are crucial for confirming the reaction pathway and ensuring the quality of the final product. nih.gov
For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide involved the initial alkylation of 3-amino-4-methoxybenzoic acid to form an intermediate, which was then coupled with 4-chloroaniline. nih.gov The structure of this intermediate would be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. nih.govresearchgate.net Elemental analysis can also be used to confirm the empirical formula of the intermediate. nih.gov The characterization of intermediates provides confidence in the synthetic process and helps in troubleshooting any issues that may arise during the reaction.
Molecular Interactions and Mechanistic Studies in Chemical Biology Research
Covalent Ligand Design Featuring Benzamide (B126) Motifs
There is no specific information available in the reviewed literature detailing the design or synthesis of covalent ligands that feature the "4-tert-butyl-N-(3-chlorophenyl)benzamide" scaffold. Research on covalent inhibitors often involves the incorporation of reactive electrophilic groups onto a core scaffold to enable the formation of a covalent bond with a biological target. While this is a common strategy in drug discovery, no published studies were identified that apply this approach specifically to "this compound."
Cellular Assays for Molecular Mechanism Elucidation (non-clinical)
Detailed non-clinical cellular assays aimed at elucidating the specific molecular mechanism of action for "this compound" have not been reported in the available scientific literature. While studies on other N-substituted benzamides describe investigations into mechanisms such as apoptosis induction or cell cycle arrest, this level of mechanistic detail is not available for the specified compound.
High-Throughput Screening of Benzamide Libraries (academic context)
There is no documented evidence of "this compound" being included in academic high-throughput screening libraries or of any screening campaigns that have identified this specific compound as a hit. Academic screening efforts often utilize diverse chemical libraries to identify novel bioactive molecules; however, the composition of these libraries and the results of such screens that specifically name this compound are not publicly available.
Advanced Research Directions and Broader Academic Context of Benzamide Derivatives
Supramolecular Chemistry with Benzamide (B126) Scaffolds
The benzamide scaffold is a cornerstone in supramolecular chemistry due to its capacity for forming robust and directional hydrogen bonds. The amide functionality, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, readily participates in self-assembly processes, leading to the formation of well-ordered supramolecular structures.
The substitution pattern on the benzamide core significantly influences the resulting supramolecular assemblies. For instance, the introduction of different functional groups can alter the hydrogen bonding network. In a series of zinc(II) chloride complexes with benzamide and toluamide ligands, all the complexes displayed hydrogen bonds between the amide N-H group and either the amide carbonyl oxygen atoms or the chlorine atoms, resulting in the formation of extended networks. nih.gov Theoretical studies on 2,6-difluorobenzamide (B103285) have shown that the fluorine atoms can participate in other intermolecular interactions, further diversifying the potential for supramolecular assembly. mdpi.com
The self-assembly process is also sensitive to the crystallization conditions. Molecular dynamics simulations suggest that variations in these conditions can determine whether the initial self-assembly is driven by the hydrophilic head or the hydrophobic tail groups. researchgate.net Furthermore, co-crystallization of benzamide with other molecules, such as benzoic acid, can lead to the formation of new supramolecular structures with a balanced interplay of different intermolecular interactions. researchgate.net The study of solvent effects on benzamide crystallization reveals that the choice of solvent can dramatically influence the crystal morphology and even induce twinning. acs.org
Materials Science Applications of Benzamide Compounds (research perspective)
The inherent self-assembly properties and structural versatility of benzamide derivatives make them promising candidates for a wide range of applications in materials science. From organic electronics to advanced polymers, the benzamide scaffold offers a tunable platform for creating functional materials with tailored properties.
Organic Light-Emitting Diodes (OLEDs): Benzamide-containing molecules are being explored for their potential in OLEDs. nih.govyoutube.comelsevierpure.com The design of novel emitters is a key area of research, with a focus on achieving high efficiency and color purity. rsc.org For instance, pyrene-benzimidazole derivatives have been synthesized and investigated as blue emitters for OLEDs. nih.gov The molecular design of these compounds aims to reduce intermolecular aggregation in the solid-state, which can otherwise lead to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum and a decrease in fluorescence efficiency. nih.gov Imidazole-based compounds, in general, are widely used in the development of electron transport or bipolar host materials for OLEDs due to their excellent photoluminescence and electrochemical properties. researchgate.net
Functional Polymers: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com The incorporation of benzamide moieties into polymer backbones can impart desirable properties. Research in this area includes the synthesis of polyamides with pendant functional groups, such as azobenzenes, which can act as multi-responsive self-immolative moieties, allowing for the modulation of polymer assemblies in response to external stimuli like light or chemical agents. researchgate.net Other studies have focused on creating polyamides with specific structural features, such as benzonorbornane units, to enhance solubility and processability while maintaining high thermal stability. researchgate.net The introduction of bulky side groups or specific linkages can influence the polymer's free volume and gas transport properties, which is relevant for applications like gas separation membranes. acs.org
The following table provides a summary of research on benzamide derivatives in materials science:
| Application Area | Key Research Focus | Example Compound/System | Reference |
| OLEDs | Development of efficient blue emitters | Pyrene-benzimidazole derivatives | nih.gov |
| Design of novel near-ultraviolet emitters | meta-linked donor-acceptor molecules | rsc.org | |
| Functional Polymers | High-performance aromatic polyamides | Aramids with substituted benzophenones | mdpi.com |
| Responsive polymers | Poly(ester amide)s with pendant azobenzenes | researchgate.net | |
| Gas separation membranes | Polymers of intrinsic microporosity | acs.org |
Agrochemical Research Applications of Benzamide Derivatives (academic focus)
Benzamide derivatives represent a significant and continuously explored class of compounds within agrochemical research, demonstrating a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The academic focus in this area is on the design, synthesis, and evaluation of novel benzamide structures to identify new lead compounds with improved efficacy, selectivity, and environmental safety profiles.
Herbicidal Activity: A substantial body of research has been dedicated to the development of benzamide-based herbicides. These compounds have shown high herbicidal activity through both soil and foliage application under various farming conditions. epo.org They are effective against a wide range of common weeds and can exhibit selectivity for important crops like maize, wheat, and rice. epo.org The herbicidal action of some benzamide derivatives involves the inhibition of photosynthesis. nih.gov Ongoing research seeks to discover benzamide compounds that are effective at low application rates, possess low toxicity to non-target organisms, and are highly compatible with crop plants. google.comgoogle.com
Fungicidal and Anti-Oomycete Activity: N-phenylbenzamides and other benzamide derivatives have demonstrated notable antifungal properties. mdpi.comnih.govgoogle.com Research in this domain focuses on synthesizing new derivatives and evaluating their activity against a range of plant pathogenic fungi. mdpi.comresearchgate.netnih.gov For example, novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments have been designed and synthesized, showing promising antifungal and anti-oomycete activities. nih.gov The mechanism of action for some of these compounds involves the inhibition of key fungal enzymes. nih.gov The goal is to develop broad-spectrum fungicides with high efficiency and potentially novel modes of action to combat resistance development in fungal populations. nih.gov
Insecticidal Activity: The insecticidal potential of benzamide derivatives is another active area of academic investigation. By employing strategies like bioisosterism, researchers design and synthesize novel benzamides with potential insecticidal properties. nih.gov For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and showed good larvicidal activities against mosquito larvae. nih.gov
The following table summarizes the key research findings on the agrochemical applications of benzamide derivatives:
| Application | Key Findings | Example Compounds/Derivatives | References |
| Herbicidal | High efficacy in soil and foliage treatment, crop selectivity. | Benzamide compounds with various substituents. | epo.orggoogle.comgoogle.com |
| Inhibition of photosynthesis. | 4 and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. | nih.gov | |
| Fungicidal | Broad-spectrum antifungal activity. | N-phenylbenzamides, 1,2,4-triazole derivatives. | mdpi.comnih.govgoogle.comnih.gov |
| Potential for developing new fungicides with novel modes of action. | Benzamides substituted with pyridine-linked 1,2,4-oxadiazole. | nih.gov | |
| Insecticidal | Good larvicidal activity against mosquito larvae. | Benzamides substituted with pyridine-linked 1,2,4-oxadiazole. | nih.gov |
Challenges and Opportunities in Benzamide Scaffold Development
The development of benzamide scaffolds presents both significant challenges and exciting opportunities for chemists. The versatility of the benzamide core allows for extensive functionalization, but this also introduces complexities in synthesis and characterization.
One of the primary challenges lies in achieving site-selective functionalization of the benzamide scaffold. researchgate.net The presence of multiple reactive sites on the aromatic rings and the amide bond itself can lead to mixtures of products, necessitating complex purification procedures. rsc.org Overcoming this challenge requires the development of highly selective catalytic systems. For instance, transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the precise modification of benzamide derivatives. researchgate.netacs.org
Despite these challenges, the benzamide scaffold offers numerous opportunities for innovation. The modular nature of benzamides makes them ideal for creating libraries of compounds for high-throughput screening in drug discovery and materials science. researchgate.net The ability to fine-tune the electronic and steric properties of the scaffold through substitution allows for the optimization of biological activity or material properties. acs.org For example, the introduction of specific functional groups can enhance the binding affinity of a benzamide derivative to a biological target or modify the photophysical properties of a material. researchgate.net
The development of novel benzamide-based multi-target compounds is a particularly promising area of research. mdpi.com By designing molecules that can interact with multiple biological targets simultaneously, it may be possible to develop more effective treatments for complex diseases. mdpi.com Furthermore, the exploration of benzamide derivatives in new application areas, such as the development of novel agrochemicals or advanced materials, continues to be a fruitful field of investigation. mdpi.comepo.org
Methodological Advancements and Reproducibility in Benzamide Synthesis and Characterization
Recent years have seen significant advancements in the methodologies for synthesizing and characterizing benzamide derivatives, alongside a growing emphasis on the reproducibility of these methods.
Advancements in Synthesis:
Traditional methods for amide bond formation often require harsh conditions. mdpi.com To address this, researchers have been developing milder and more efficient catalytic systems. Transition metal-catalyzed cross-coupling reactions, for example, have become a cornerstone for the synthesis of complex benzamides. researchgate.netacs.org These methods offer greater functional group tolerance and allow for the construction of a wide array of substituted benzamides. researchgate.net Additionally, novel synthetic routes are continuously being explored to access benzamide-based structures that were previously difficult to obtain. acs.org For instance, a palladium-catalyzed hydroarylation reaction has been developed as an efficient approach to access N-allylbenzamide derivatives. acs.org Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and improved yields. ijsrst.com
Advancements in Characterization:
The structural elucidation of benzamide derivatives relies on a combination of spectroscopic techniques. IR, ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to confirm the identity and purity of synthesized compounds. researchgate.netijsrst.comcyberleninka.rutsijournals.com For more complex structures, advanced NMR techniques and single-crystal X-ray diffraction are employed to unambiguously determine the molecular structure and stereochemistry. tsijournals.com
Reproducibility in Organic Synthesis:
The issue of reproducibility is a critical concern in organic chemistry. morressier.com A fundamental principle of the field is that a skilled chemist should be able to repeat a published synthetic procedure and obtain similar results. morressier.com However, this is not always the case. Several factors can contribute to a lack of reproducibility, including:
Purity of reagents and solvents: Trace impurities can significantly impact the outcome of a reaction. masterorganicchemistry.com
Reaction conditions: Small variations in temperature, pressure, or reaction time can lead to different results. acs.org
Experimental write-ups: Insufficiently detailed experimental procedures can make it difficult for others to replicate the work. acs.orgacs.org
To address these issues, there is a growing movement towards more detailed reporting of experimental procedures in scientific publications. acs.org Journals like Organic Syntheses have stringent requirements for experimental detail to ensure reproducibility. acs.org The increasing use of online supporting information allows authors to provide comprehensive experimental data, including spectra and detailed procedures. The scientific community's ability to quickly attempt to replicate and validate published findings, often facilitated by online forums and social media, also plays a role in ensuring the integrity of the chemical literature. masterorganicchemistry.com
Interdisciplinary Research Approaches to Benzamide Studies
The study of benzamide derivatives is increasingly benefiting from interdisciplinary research approaches that combine synthetic chemistry with computational modeling, chemical biology, and materials science. This integration of diverse fields is leading to a deeper understanding of the structure-activity relationships of benzamides and accelerating the discovery of new applications.
Computational Studies:
Computational chemistry has become an indispensable tool in benzamide research. nih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) are used to investigate the nature of intermolecular interactions, such as hydrogen bonds, in benzamide crystals. mdpi.com Molecular dynamics simulations can provide insights into the self-assembly processes of benzamides and the influence of solvents on crystallization. researchgate.net In drug discovery, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict the binding affinity of benzamide derivatives to biological targets and to guide the design of more potent compounds. mdpi.comresearchgate.netresearchgate.netnih.gov
Chemical Biology:
Chemical biology approaches are employed to probe the biological activities of benzamide derivatives and to identify their molecular targets. This often involves the synthesis of benzamide-based chemical probes that can be used to study biological processes in living cells. For example, benzamide derivatives have been investigated as inhibitors of various enzymes, and chemical biology tools can be used to validate these targets and to understand the mechanism of inhibition. mdpi.comacs.orgnih.gov
Materials Science and Engineering:
The development of new materials based on benzamide scaffolds is a highly interdisciplinary endeavor. It requires collaboration between synthetic chemists, who design and prepare the benzamide-containing molecules and polymers, and materials scientists, who characterize the physical and chemical properties of the resulting materials and explore their potential applications. nih.govmdpi.comresearchgate.net For instance, the development of benzamide-based organic light-emitting diodes (OLEDs) involves expertise in organic synthesis, photophysics, and device engineering. nih.govelsevierpure.comresearchgate.net
This interdisciplinary approach allows for a synergistic research cycle where computational predictions guide synthetic efforts, and the experimental results from chemical biology and materials science studies provide feedback for further computational modeling and molecular design.
Q & A
Q. What are the common synthetic routes for 4-tert-butyl-N-(3-chlorophenyl)benzamide, and how are intermediates characterized?
The compound is typically synthesized via amide bond formation between 4-tert-butylbenzoic acid derivatives and 3-chloroaniline. Common methods include:
- Schotten-Baumann reaction : Reacting an acid chloride with 3-chloroaniline in a biphasic solvent system (e.g., THF/water) under basic conditions (e.g., NaOH) .
- Coupling reagents : Using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxylic acid, followed by amine coupling . Intermediates and the final product are characterized via NMR (to confirm amide bond formation and substituent positions), HPLC (for purity assessment), and mass spectrometry (to verify molecular weight) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like ethanol or DCM.
- Data collection at low temperatures (e.g., 91–292 K) to minimize thermal motion artifacts.
- Refinement using software like SHELX, yielding parameters such as R-factor (<0.05) and mean σ(C–C) bond length deviations (<0.003 Å) . The structure reveals planarity of the benzamide core , tert-butyl group steric effects , and intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing .
Q. What in vitro assays are used to screen the biological activity of this compound?
Initial screening focuses on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with activity correlated to substituent electronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Advanced strategies include:
- Solvent optimization : Replacing THF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
- Continuous flow chemistry : Using microreactors to control exothermic reactions and reduce side products .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl2) to accelerate amidation kinetics . Yield improvements are quantified via HPLC, and scalability is validated through >10-g batch syntheses .
Q. How are structure-activity relationship (SAR) studies designed to elucidate the role of substituents in bioactivity?
SAR workflows involve:
- Analog synthesis : Modifying the tert-butyl group (e.g., replacing with CF3 or cyclopropyl) and varying the chloro substituent position .
- Biological testing : Comparing analogs in dose-response assays to identify critical substituents (e.g., tert-butyl enhances lipophilicity and membrane penetration) .
- Computational modeling : Docking studies to predict binding modes with target proteins (e.g., EGFR kinase) .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
- Compound purity : Re-analyze batches via LC-MS to rule out impurities (>98% purity required for reliable data) .
- Cell line specificity : Test activity across multiple cell models (e.g., primary vs. immortalized cells) to confirm target selectivity .
Q. What advanced techniques are used to study intermolecular interactions in solid-state formulations?
Beyond SCXRD:
- Hirshfeld surface analysis : Quantifies close contacts (e.g., C–Cl···π interactions) using CrystalExplorer software .
- Thermogravimetric analysis (TGA) : Assesses thermal stability linked to crystal packing efficiency .
- Dynamic vapor sorption (DVS) : Measures hygroscopicity to predict formulation stability .
Q. How is the compound validated as a reference standard in analytical method development?
Validation includes:
- Forced degradation studies : Expose to heat, light, and humidity; monitor degradation products via UPLC-PDA .
- Linearity and LOD/LOQ : Calibrate HPLC methods with R<sup>2</sup> >0.999 and LOD <0.1 µg/mL .
- Inter-laboratory cross-validation : Ensure reproducibility across NMR (500 MHz) and MS (HRMS-TOF) platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
